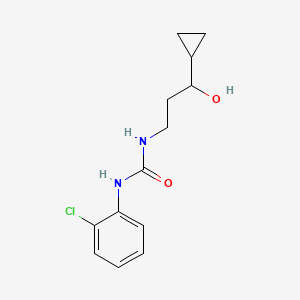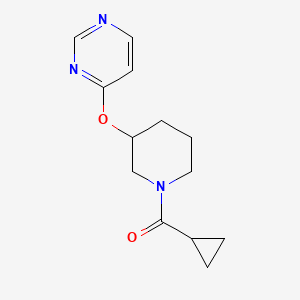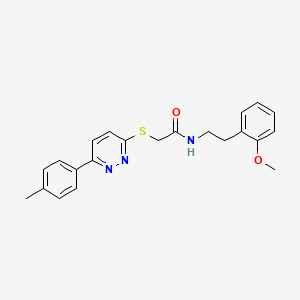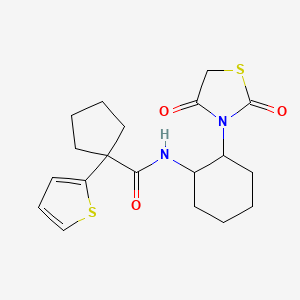
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea involves the reaction of 2-chloroaniline with cyclopropyl isocyanate followed by the addition of 3-chloro-1,2-propanediol. The resulting intermediate is then treated with urea to yield the final product.
Starting Materials
2-chloroaniline, cyclopropyl isocyanate, 3-chloro-1,2-propanediol, urea
Reaction
Step 1: 2-chloroaniline is reacted with cyclopropyl isocyanate in the presence of a suitable solvent and a catalyst to yield the intermediate 1-(2-chlorophenyl)-3-cyclopropylurea., Step 2: To the above intermediate, 3-chloro-1,2-propanediol is added and the reaction mixture is heated to reflux for several hours. This results in the formation of the intermediate 1-(2-chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea., Step 3: The above intermediate is then treated with urea in the presence of a suitable solvent and a catalyst to yield the final product, 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the expression of inflammatory cytokines and inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea in lab experiments include its high purity and good yields of synthesis. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea. These include investigating its potential therapeutic applications in other diseases, understanding its mechanism of action, and optimizing its synthesis for better yields and purity. Additionally, further studies are needed to determine its safety and potential side effects in humans.
In conclusion, 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis methods have yielded high purity and good yields, and it has been investigated for its effects on cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and investigate its potential therapeutic applications in other diseases.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been investigated for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In preclinical studies, it has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-3-1-2-4-11(10)16-13(18)15-8-7-12(17)9-5-6-9/h1-4,9,12,17H,5-8H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJNBTZUXAUVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B2884593.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2884595.png)
![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)



![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)
![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)